molecular formula C27H26BrN2P B14642530 Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide CAS No. 54774-78-6

Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide

Cat. No.: B14642530
CAS No.: 54774-78-6
M. Wt: 489.4 g/mol
InChI Key: OPHSFQWJEKVKPY-UHFFFAOYSA-M
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Description

Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is a complex organic compound with the molecular formula C30H30BrN2P. This compound is known for its unique structure, which includes a triphenylphosphonium core attached to a hydrazinylidene propyl group. It is often used in various chemical reactions and has applications in scientific research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable hydrazone derivative. One common method includes the reaction of triphenylphosphine with 2-(2-phenylhydrazinylidene)propyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halide salts (e.g., sodium chloride, sodium iodide); reactions are often conducted in polar solvents like acetone or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The hydrazinylidene group can also undergo tautomerization, leading to different reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacks the hydrazinylidene group.

    Triphenylmethylphosphonium bromide: Similar structure but with a methyl group instead of the hydrazinylidene propyl group.

    Triphenyl(propyl)phosphonium bromide: Similar structure but without the phenylhydrazinylidene group.

Uniqueness

Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

54774-78-6

Molecular Formula

C27H26BrN2P

Molecular Weight

489.4 g/mol

IUPAC Name

triphenyl-[2-(phenylhydrazinylidene)propyl]phosphanium;bromide

InChI

InChI=1S/C27H26N2P.BrH/c1-23(28-29-24-14-6-2-7-15-24)22-30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21,29H,22H2,1H3;1H/q+1;/p-1

InChI Key

OPHSFQWJEKVKPY-UHFFFAOYSA-M

Canonical SMILES

CC(=NNC1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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